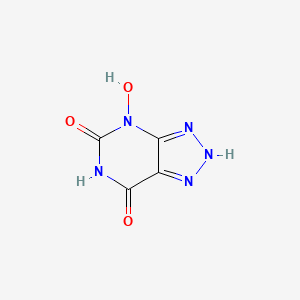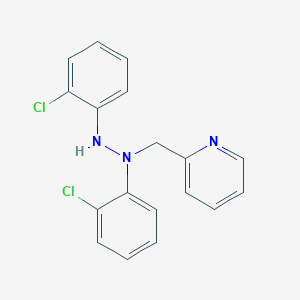
2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazine core substituted with two chlorophenyl groups and a pyridin-2-ylmethyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazines with various functional groups.
科学研究应用
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
相似化合物的比较
Similar Compounds
1,2-bis(2-chlorophenyl)hydrazine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
1-(pyridin-2-ylmethyl)hydrazine: Lacks the chlorophenyl groups, resulting in different chemical reactivity and biological activity.
2-chlorophenylhydrazine: Contains only one chlorophenyl group, leading to different properties and applications.
Uniqueness
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine is unique due to its combination of chlorophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
32812-47-8 |
|---|---|
分子式 |
C18H15Cl2N3 |
分子量 |
344.2 g/mol |
IUPAC 名称 |
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H15Cl2N3/c19-15-8-1-3-10-17(15)22-23(13-14-7-5-6-12-21-14)18-11-4-2-9-16(18)20/h1-12,22H,13H2 |
InChI 键 |
CZQPBYNQKJYXJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


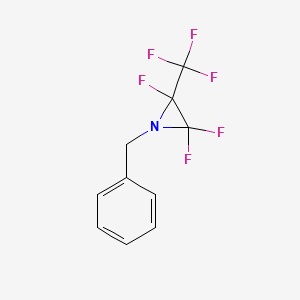
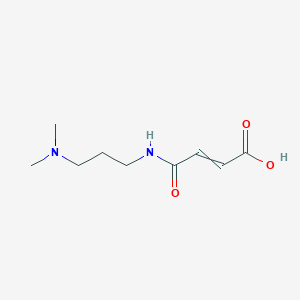
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
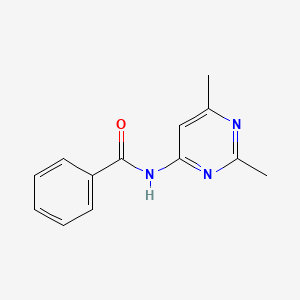
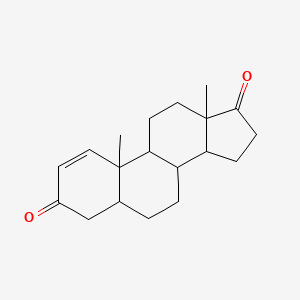
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
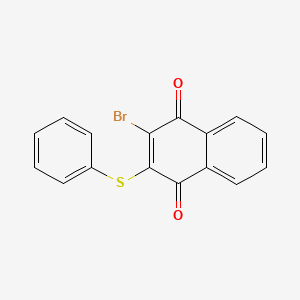
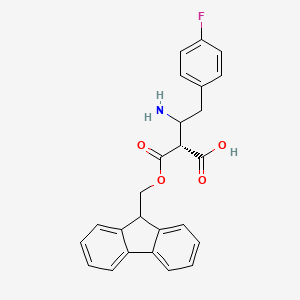
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
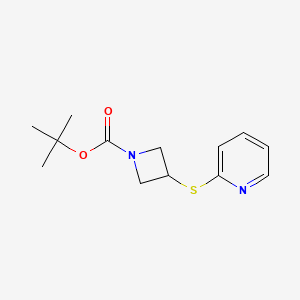

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
